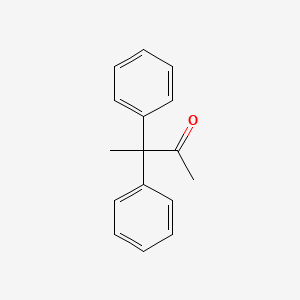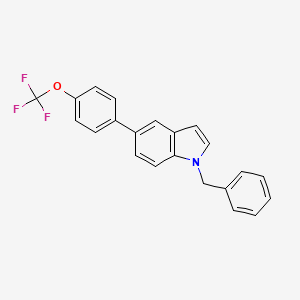
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole
Overview
Description
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole is a synthetic organic compound known for its unique chemical structure and properties. This compound features an indole core, a benzyl group, and a trifluoromethoxy phenyl group, making it a valuable molecule in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents to facilitate the coupling of the indole core with the trifluoromethoxy phenyl group . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, potassium permanganate, chromium trioxide, hydrogen gas, sodium hydride, and lithium diisopropylamide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole has several scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-[4-(trifluoromethyl)phenyl]-1H-indole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Benzyl-5-[4-(methoxy)phenyl]-1H-indole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Benzyl-5-[4-(fluoro)phenyl]-1H-indole: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C22H16F3NO |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-benzyl-5-[4-(trifluoromethoxy)phenyl]indole |
InChI |
InChI=1S/C22H16F3NO/c23-22(24,25)27-20-9-6-17(7-10-20)18-8-11-21-19(14-18)12-13-26(21)15-16-4-2-1-3-5-16/h1-14H,15H2 |
InChI Key |
SESJOFYZGUGMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Pyridinemethanamine,6-(dimethylamino)-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8528604.png)

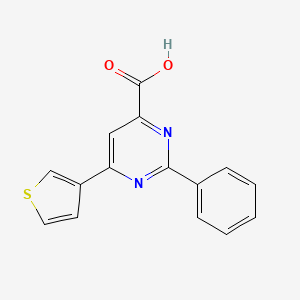
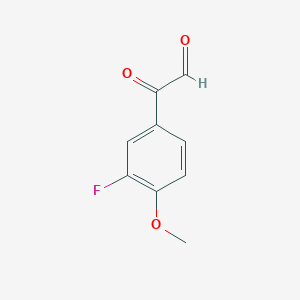
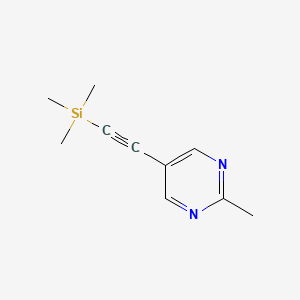

![1h-Indazole-1-carboxylic acid,6-[(2-nitrobenzoyl)amino]-,1,1-dimethylethyl ester](/img/structure/B8528641.png)
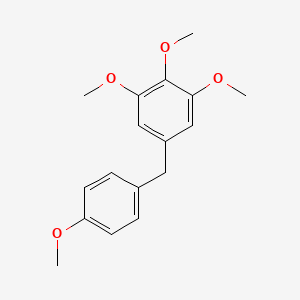
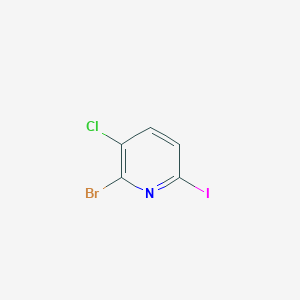
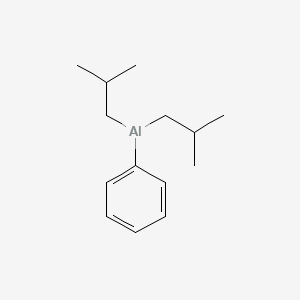
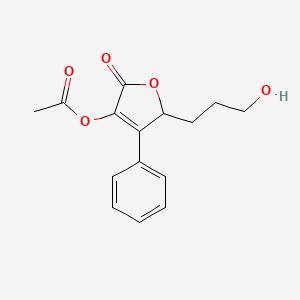
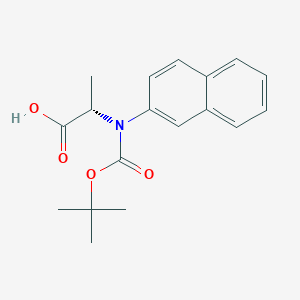
![2-Chloro-4-(3-nitrophenoxy)-furo[3,2-d]pyrimidine](/img/structure/B8528687.png)
